molecular formula C6H10Cl2N2 B1449123 1-(3-chloropropyl)-1H-imidazole hydrochloride CAS No. 1417568-63-8

1-(3-chloropropyl)-1H-imidazole hydrochloride

Cat. No.: B1449123
CAS No.: 1417568-63-8
M. Wt: 181.06 g/mol
InChI Key: QICWHHJLFYBRQJ-UHFFFAOYSA-N
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Description

1-(3-chloropropyl)-1H-imidazole hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropropyl)-1H-imidazole hydrochloride typically involves the reaction of imidazole with 1,3-dichloropropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The general reaction scheme is as follows:

  • Imidazole is dissolved in a suitable solvent, such as ethanol or water.
  • 1,3-dichloropropane is added to the solution.
  • Sodium hydroxide is added to the mixture to initiate the reaction.
  • The reaction mixture is heated to reflux for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to form the corresponding imidazole derivative with a reduced side chain.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or water, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are usually performed in an organic solvent, such as dichloromethane, at room temperature.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran, under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives, depending on the nucleophile used.

    Oxidation Reactions: Products include imidazole N-oxides.

    Reduction Reactions: Products include reduced imidazole derivatives with modified side chains.

Scientific Research Applications

1-(3-chloropropyl)-1H-imidazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. It is also employed in the development of new biochemical assays.

    Medicine: It has potential applications in the development of new drugs, particularly those targeting specific receptors or enzymes. It is also investigated for its antimicrobial and antifungal properties.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloropropyl)piperidine hydrochloride
  • 1-(3-chlorophenyl)piperazine hydrochloride
  • 1-(3-chloropropyl)-1H-pyrazole hydrochloride

Uniqueness

1-(3-chloropropyl)-1H-imidazole hydrochloride is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to interact with biological targets and its versatility in chemical synthesis. The presence of the imidazole ring also provides unique electronic properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-(3-chloropropyl)imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c7-2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICWHHJLFYBRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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